Product packaging for 2-Phenyl-4(1H)-pteridinone(Cat. No.:CAS No. 23120-10-7)

2-Phenyl-4(1H)-pteridinone

Cat. No.: B3369311
CAS No.: 23120-10-7
M. Wt: 224.22
InChI Key: XLDULUFMFYKGCS-UHFFFAOYSA-N
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Description

Significance of the Pteridinone Scaffold in Heterocyclic Chemistry Research

The pteridine (B1203161) ring system, a fused pyrazino[2,3-d]pyrimidine, is a cornerstone of heterocyclic chemistry, largely due to its prevalence in nature as biological pigments and essential enzyme cofactors. herts.ac.uk The pteridinone scaffold, a derivative of pteridine featuring a ketone group, is of particular interest in medicinal chemistry. ontosight.ai This core structure is considered a "privileged scaffold" because its framework allows for versatile modifications, leading to compounds that can interact with a wide array of biological targets. ontosight.ai

Pteridinones serve as crucial building blocks in the synthesis of more complex molecules. The electron-deficient nature of the pteridine ring system, caused by its multiple nitrogen atoms, makes all carbon atoms within the core susceptible to nucleophilic attack, a property extensively utilized in synthetic applications. herts.ac.uk This reactivity facilitates the creation of diverse derivatives with potential applications in pharmaceuticals and materials science. ontosight.ai For instance, pteridinone derivatives are investigated for their potential as kinase inhibitors in cancer therapy and as probes for studying enzyme mechanisms.

Overview of Research Trajectories for Phenyl-substituted Pteridinone Derivatives

The introduction of a phenyl group to the pteridinone scaffold significantly influences the molecule's properties and biological interactions, making phenyl-substituted pteridinones a key area of research. The phenyl group can enhance π-π stacking interactions, a critical factor for binding with biological targets like the ATP-binding pockets of kinases.

Research into phenyl-substituted pteridinone derivatives often focuses on their potential as therapeutic agents. Studies have explored their efficacy as:

Anticancer Agents: Certain derivatives have been designed and synthesized as potent inhibitors of enzymes like Polo-like kinase 1 (PLK1), which is implicated in the cell cycle of cancer cells. researchgate.net

Enzyme Inhibitors: Phenyl-substituted pteridines are investigated for their ability to inhibit various enzymes, including dihydrofolate reductase. ontosight.ai

Dual-Target Inhibitors: Recent research has focused on designing phenyl-substituted compounds that can simultaneously inhibit two separate biological targets, such as Xanthine (B1682287) oxidoreductase (XOR) and uric acid transporter 1 (URAT1), which are involved in hyperuricemia. nih.gov

The synthesis of these compounds often involves the condensation of a substituted pyrimidine (B1678525) with a phenyl-containing reactant or through transition-metal-free arylation methods. researchgate.netoup.com The specific position of the phenyl group and other substituents on the pteridinone core is crucial for determining the compound's biological activity and selectivity. mdpi.com

Classification and Nomenclature within the Pteridine System

Pteridines are bicyclic heterocyclic compounds formed by the fusion of a pyrimidine ring and a pyrazine (B50134) ring. herts.ac.uk The systematic nomenclature and numbering of the pteridine ring system are defined by the International Union of Pure and Applied Chemistry (IUPAC). The numbering begins at one of the nitrogen atoms in the pyrimidine ring and proceeds around the fused system. herts.ac.ukindusuni.ac.in

The name "2-Phenyl-4(1H)-pteridinone" specifies:

Pteridinone: The base molecule is a pteridine ring containing a ketone (=O) group.

4(1H)-pteridinone: This indicates the ketone group is at position 4, and the nitrogen at position 1 carries a hydrogen atom. This is an important distinction as pteridinones can exist in different tautomeric forms. indusuni.ac.in

2-Phenyl: A phenyl group is attached to the carbon atom at position 2 of the pteridine ring.

Many naturally occurring and synthetic pteridines are also known by trivial names. For example, pterin (B48896) is 2-amino-4(3H)-pteridinone, and lumazine (B192210) is 2,4(1H,3H)-pteridinedione. herts.ac.uk The name "pterin" itself originates from the Greek word pterón (wing), as these compounds were first isolated from the pigments of butterfly wings. nih.govwikipedia.org

Compound Data

Below is a table summarizing key identifiers for the focus compound of this article.

PropertyValue
Compound Name This compound
Synonyms 2-Phenylpteridin-4(1H)-one
Molecular Formula C₁₂H₈N₄O
Core Structure Pteridinone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N4O B3369311 2-Phenyl-4(1H)-pteridinone CAS No. 23120-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-3H-pteridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12-9-11(14-7-6-13-9)15-10(16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDULUFMFYKGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501404
Record name 2-Phenylpteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23120-10-7
Record name 2-Phenylpteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenyl 4 1h Pteridinone and Its Derivatives

Classical Approaches to Pteridinone Core Synthesis

The foundational methods for building the pteridinone core, a fused ring system of a pyrimidine (B1678525) and a pyrazine (B50134), have been established for over a century. thieme-connect.de These approaches typically involve the formation of the pyrazine ring onto a pre-existing, appropriately substituted pyrimidine precursor. thieme-connect.de

Cyclo-condensation reactions are a cornerstone of pteridine (B1203161) synthesis. nih.gov This broad class of reactions involves the joining of two molecules to form a ring, accompanied by the elimination of a small molecule like water. In the context of pteridinones, this typically involves reacting a 1,2-diamine-substituted pyrimidine with a molecule containing a 1,2-dicarbonyl or equivalent functionality. nih.govthieme-connect.de The reaction proceeds by forming two new nitrogen-carbon bonds to create the pyrazine ring fused to the pyrimidine. The precise nature of the reactants and conditions can be tuned to achieve desired substitution patterns on the final pteridinone product.

A prominent and widely used method for pteridinone synthesis is the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound, a specific type of cyclo-condensation known as the Gabriel-Isay (or Isay) reaction. thieme-connect.dederpharmachemica.com This reaction is a versatile and direct route to the pteridine core. derpharmachemica.com For instance, reacting a 4,5-diaminopyrimidine (B145471) with glyoxal (B1671930) yields an unsubstituted pteridine, while using a substituted dicarbonyl compound like benzil (B1666583) introduces substituents at the 6- and 7-positions of the pteridine ring. thieme-connect.dethieme-connect.dederpharmachemica.com

The general scheme for this reaction is the condensation of the two amino groups of the pyrimidine with the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring. thieme-connect.de

Table 1: Examples of Isay Reaction for Pteridine Synthesis

Pyrimidine Reactant Dicarbonyl Reactant Product Reference
Pyrimidine-4,5-diamine Benzil 6,7-Diphenylpteridine thieme-connect.de
4,5-Diaminopyrimidine-2,6-dione Various dicarbonyls Pteridine derivatives derpharmachemica.com

Strategies for Introducing Phenyl Substituents at the 2-Position

To synthesize the target compound, 2-Phenyl-4(1H)-pteridinone, the phenyl group must be specifically located at the C-2 position of the pyrimidine ring. The most direct strategy to achieve this is to begin the synthesis with a pyrimidine precursor that already contains the 2-phenyl substituent.

A common starting material for this approach is a 2-phenyl-substituted pyrimidine-4,5,6-triamine. thieme-connect.de By using this triamine, the subsequent cyclization to form the pyrazine ring will result in a pteridine with the phenyl group firmly in the 2-position. For example, the condensation of 2-phenylpyrimidine-4,5,6-triamine with a suitable synthon can yield 2-phenyl-4-amino-6,7-disubstituted-pteridines. thieme-connect.de Subsequent hydrolysis or other functional group transformations can then be used to install the 4(1H)-oxo group.

Solid-Phase Synthetic Techniques for Pteridinone Libraries

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of pteridinone derivatives for research purposes. mdpi.comspirochem.com This methodology involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. d-nb.infoemolecules.com The key advantages include the ease of purification—excess reagents and by-products are simply washed away by filtration—and the potential for automation, which significantly increases productivity. mdpi.comspirochem.com

In a typical solid-phase synthesis of pteridinones, a versatile building block like 4,6-dichloro-5-nitropyrimidine (B16160) is anchored to the resin. mdpi.comdntb.gov.ua This supported precursor can then undergo a series of reactions, such as nucleophilic substitutions and reduction of the nitro group, followed by cyclization with various building blocks to generate a diverse library of pteridinone analogues. mdpi.com This approach allows for the systematic modification of different positions on the pteridinone scaffold, which is highly desirable for structure-activity relationship (SAR) studies. mdpi.comdntb.gov.ua The final products are cleaved from the solid support for final purification and characterization. d-nb.info

Table 2: Key Features of Solid-Phase Pteridinone Synthesis

Feature Description Benefit Reference
Support Insoluble polymer resin (e.g., Polystyrene-divinylbenzene) Simplifies purification at each step via filtration. d-nb.info
Linker Covalent bond connecting the molecule to the resin. Allows for reactions to be driven to completion with excess reagents. d-nb.info
Strategy Stepwise construction on the solid support. Amenable to automation and high-speed parallel synthesis. mdpi.comspirochem.com

| Application | Generation of diverse compound libraries. | Efficient exploration of chemical space and SAR. | mdpi.comdntb.gov.ua |

Regioselective Synthesis of Phenyl-substituted Pteridinones

Regioselectivity, or the control of the position of substituents, is a critical challenge in the synthesis of specifically substituted pteridinones. When using unsymmetrical dicarbonyl compounds in the Isay reaction, a mixture of two regioisomeric products can be formed. thieme-connect.de For example, the reaction of pyrimidine-4,5-diamine with an α-formyl ketone can potentially yield both 6- and 7-substituted pteridines. thieme-connect.de

Achieving regioselectivity often depends on several factors:

Reactivity of Electrophiles : In many cases, the more reactive carbonyl group (e.g., an aldehyde over a ketone) will preferentially react with the 5-amino group of the pyrimidine, leading to the 7-substituted pteridine as the major product. thieme-connect.de

Solvent Effects : The choice of solvent can significantly influence the regiochemical outcome. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to dramatically improve regioselectivity in related pyrazole (B372694) syntheses compared to protic solvents. organic-chemistry.org

Catalysis : The use of acid or base catalysts can alter the reaction pathway and favor the formation of one isomer over another. organic-chemistry.org

Pre-functionalization : The most reliable method to ensure a specific substitution pattern is to use starting materials where the desired regiochemistry is already established, as described in section 2.2 for the 2-phenyl group. thieme-connect.de

For instance, the synthesis of 6-benzylpteridine was achieved selectively by reacting 2,4,5-triaminopyrimidin-5(1H)-one with 2-bromo-3-phenylpropanal. derpharmachemica.com This demonstrates how the choice of a specific dicarbonyl equivalent can direct the final substitution pattern.

Advanced Synthetic Transformations and Functionalization

Once the this compound core is assembled, it can be further modified using a variety of advanced synthetic transformations to create novel derivatives. These functionalizations can be directed at either the pteridinone nucleus or the pendant phenyl ring.

Examples of such transformations include:

Conversion of Functional Groups : A 4-amino group on the pteridine ring can be converted into the desired 4-oxo group by hydrolysis. psu.edu Similarly, a pteridine-carboxamide can be transformed into an amino-pteridine via a Hofmann rearrangement. datapdf.com

Halogenation and Nucleophilic Substitution : Pteridinones can be converted into chloro derivatives, for example by using phosphoryl chloride (POCl₃). datapdf.comnih.gov These halogenated intermediates are valuable precursors for introducing other functionalities, such as amino groups, through nucleophilic substitution reactions. datapdf.comevitachem.com

Cross-Coupling Reactions : Modern cross-coupling reactions, such as the Suzuki or Negishi reactions, can be employed to introduce new carbon-carbon bonds. For instance, a halogenated pteridine can be coupled with a boronic acid to introduce new aryl or heteroaryl substituents. psu.edunih.gov This allows for extensive diversification of the pteridinone scaffold.

These advanced methods provide access to a wide array of this compound derivatives with tailored substitution patterns for further investigation.

Chemical Reactivity and Derivatization of 2 Phenyl 4 1h Pteridinone Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Pteridinone Nucleus

The pteridinone nucleus is a fused heterocyclic system composed of a pyrimidine (B1678525) and a pyrazine (B50134) ring. The reactivity of this system towards electrophilic and nucleophilic substitution is dictated by the electron distribution within the two rings. Generally, the pteridine (B1203161) ring system is electron-deficient, which makes electrophilic substitution challenging.

Electrophilic Substitution: Due to the presence of four nitrogen atoms, the pteridinone ring is highly deactivated towards electrophilic attack. Direct electrophilic substitution, such as nitration or halogenation, on the pteridinone core is not commonly reported and would likely require harsh reaction conditions, potentially leading to degradation of the molecule. The electron-withdrawing nature of the nitrogen atoms reduces the electron density on the carbon atoms of both the pyrimidine and pyrazine rings, making them poor nucleophiles.

Nucleophilic Substitution: In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pteridinone nucleus makes it susceptible to nucleophilic substitution, particularly on the pyrazine ring. Nucleophilic aromatic substitution (SNAr) can occur, especially if a good leaving group is present on the ring. While direct displacement of a hydrogen atom is uncommon, pteridinones with leaving groups like halogens can undergo substitution by various nucleophiles. For instance, a novel synthetic method for the nucleophilic substitution of a hydrogen atom in pteridinones by 5,7-dihydroxycoumarins has been developed, indicating that under specific conditions, direct C-H functionalization is possible herts.ac.uk. The reaction proceeds smoothly under mild conditions, highlighting a chemo- and regioselective C-C coupling herts.ac.uk.

The reactivity of the pteridinone system can be compared to its constituent rings. The pyrazine ring is known to be susceptible to homolytic substitution on carbon herts.ac.uk. While direct nucleophilic displacement of hydrogen on a pyrazine ring is not very common, halopyrazines are more reactive than the corresponding pyridines in nucleophilic substitution reactions herts.ac.uk.

Modifications of the Phenyl Ring and its Influence on Reactivity

The phenyl group at the 2-position of the pteridinone scaffold offers a versatile site for modification. Substituents on the phenyl ring can be introduced either by starting with a substituted benzoyl derivative during the synthesis of the pteridinone or by direct substitution on the pre-formed 2-phenyl-4(1H)-pteridinone.

Synthesis of Substituted Analogs: The synthesis of 2-phenyl-4-amino(hydroxyl)pteridines can be achieved from 4-amino and 4-chloro substituted 5,6-diamino-2-phenylpyrimidines by cyclization with glyoxal (B1671930) herts.ac.uk. This approach allows for the introduction of various substituents on the phenyl ring of the starting pyrimidine.

Studies on related heterocyclic systems, such as 2,5-diphenyl-1,3,4-oxadiazole, have shown that the conditions for nitration of the phenyl rings can lead to different product ratios rsc.org. For example, nitration with nitric acid alone predominantly gives para-nitrophenyl (B135317) isomers, while mixed acids favor meta-nitration rsc.org. This suggests that the reaction conditions for modifying the phenyl ring of this compound would need to be carefully optimized to achieve the desired regioselectivity.

The following table summarizes the types of modifications that can be made to the phenyl ring and their potential impact on the reactivity of the pteridinone nucleus.

Modification TypeExample SubstituentExpected Influence on Pteridinone Reactivity
Electron-Donating Group -OCH₃, -CH₃May slightly increase susceptibility to electrophilic attack and decrease susceptibility to nucleophilic attack.
Electron-Withdrawing Group -NO₂, -CF₃Will further decrease susceptibility to electrophilic attack and increase susceptibility to nucleophilic attack.
Halogen -Cl, -BrCan act as a leaving group for further nucleophilic substitution on the phenyl ring.

Reactions at Heteroatoms (e.g., N-alkylation, O-alkylation)

The this compound scaffold possesses several heteroatoms (nitrogen and oxygen) that can participate in chemical reactions, most notably alkylation. The presence of a lactam-lactim tautomerism in the 4(1H)-pteridinone moiety means that alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to different isomers.

The regioselectivity of alkylation (N- versus O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. In many heterocyclic systems containing an amide bond, such as 2-pyridones and quinazolinones, a mixture of N- and O-alkylated products is often obtained researchgate.netnih.gov.

A study on the alkylation of pterin (B48896) showed that the reaction of pterin with 1-iododecane (B1670042) in the presence of K₂CO₃ in DMF at 70°C yielded a mixture of N-alkylated and O-alkylated products cuny.edu. The regioselectivity was found to be under kinetic control, with the ratio of the products being dependent on the reaction temperature cuny.edu.

N-Alkylation: Alkylation at the nitrogen atom (N3) of the pteridinone ring is a common reaction. The use of a strong base like sodium hydride in an aprotic solvent such as THF often favors N-alkylation in related heterocyclic systems beilstein-journals.org.

O-Alkylation: Alkylation at the exocyclic oxygen atom at the C4 position results in the formation of a 4-alkoxypteridine derivative. The use of silver salts (e.g., Ag₂CO₃) has been shown to favor O-alkylation in some heterocyclic systems nih.gov. A direct method for the preparation of methoxy (B1213986) or ethoxy pterins from pterins and the corresponding alcohols using Ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) has also been reported herts.ac.uk.

The following table provides a general overview of the conditions that can influence the regioselectivity of alkylation on the this compound scaffold, based on studies of similar heterocyclic systems.

Reaction ConditionExpected Predominant ProductRationale
Base
Strong, non-coordinating base (e.g., NaH) in aprotic solventN-alkylationFavors the formation of the harder nitrogen anion.
Silver salt (e.g., Ag₂CO₃)O-alkylationThe silver ion coordinates with the harder oxygen atom, directing alkylation to that site.
Solvent
Polar aprotic (e.g., DMF)Mixture of N- and O-alkylationCan solvate both the cation and the anion, leading to less selectivity.
Nonpolar (e.g., Toluene)O-alkylationMay favor the formation of the softer oxygen anion.
Alkylating Agent
Hard electrophile (e.g., (CH₃)₂SO₄)O-alkylationReacts preferentially with the harder oxygen atom.
Soft electrophile (e.g., CH₃I)N-alkylationReacts preferentially with the softer nitrogen atom.

Formation of Metal Complexes with Pteridinone Ligands

The nitrogen and oxygen atoms in the this compound scaffold can act as donor atoms for the coordination of metal ions, leading to the formation of metal complexes. The pteridine ring system is known to form stable complexes with a variety of transition metals acs.orgrsc.orgnih.gov.

Coordination Sites: The most likely coordination sites in this compound are the N5 and N8 atoms of the pyrazine ring and the exocyclic oxygen atom at the C4 position. The specific coordination mode will depend on the metal ion, the solvent, and the presence of other ligands. Pterin, a related compound, has been shown to coordinate to metal ions through its N5 and O4 atoms acs.org.

Examples of Metal Complexes: A variety of transition metal complexes with pterin and its derivatives have been synthesized and characterized. For example, complexes of iron(II), cobalt(II), and copper(II) with 2-(dimethylamino)-4(3H)-pteridinone have been reported acs.org. These complexes serve as models for the metal sites in enzymes like phenylalanine hydroxylase acs.org.

The phenyl group at the 2-position can also influence the properties of the resulting metal complexes. For instance, in terpyridine-metal complexes, substituents on the phenyl ring have been shown to affect their physicochemical properties nih.gov.

The following table lists some examples of metal complexes formed with ligands similar to this compound.

LigandMetal IonCoordination ModeReference
PterinMo(IV)N5, O4 acs.org
2-(Dimethylamino)-4(3H)-pteridinoneFe(II), Co(II), Cu(II)N5, O4 acs.org
2-(1,2,4-1H-triazol-3-yl)pyridineMn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)N, N' rsc.org
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)S, N nih.gov

These examples demonstrate the versatility of the pteridinone scaffold and related nitrogen heterocycles in coordination chemistry. The ability of this compound to form metal complexes opens up possibilities for its application in areas such as catalysis, materials science, and medicinal chemistry.

Computational and Theoretical Investigations of Phenyl Substituted Pteridinones

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of phenyl-substituted pteridinones. Methods like B3LYP with a 6-311G** basis set are used to determine the optimized molecular geometry, atomic charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic structure, revealing hyperconjugative interactions and the nature of electronic transitions. nih.gov For instance, studies on similar phenyl-containing heterocyclic systems show that electronic absorption bands are often derived from n→π* and π→π* transitions. nih.gov The distribution of atomic charges, calculated using methods like Natural Population Analysis (NPA), can identify potential sites for metallic ion coordination or intermolecular interactions. Calculations have shown that nitrogen and sulfur atoms in related heterocyclic structures often carry significant negative charges, marking them as potential coordination sites.

Table 1: Illustrative Calculated Properties from Quantum Chemical Studies

PropertyDescriptionTypical Finding
Optimized Geometry The lowest energy 3D arrangement of atoms.Provides bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the chemical reactivity and kinetic stability of the molecule.
NPA Atomic Charges Calculated charge distribution on each atom.Identifies nucleophilic and electrophilic centers within the molecule.
Electronic Transitions The nature of electron movement during light absorption.Primarily n→π* and π→π* transitions for the UV-Vis spectra. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is crucial for understanding the structural basis of the biological activity of pteridinone derivatives. In a notable study, a series of novel pteridinone derivatives were docked into the active site of polo-like kinase 1 (PLK1), a significant anti-cancer target, using the protein structure from the Protein Data Bank (PDB code: 2RKU). mdpi.comnih.gov

The docking results identified key amino acid residues within the PLK1 active site that are critical for binding. These interactions are fundamental for the stability of the ligand-protein complex and the inhibitory activity of the compounds. mdpi.com

Key findings from these simulations include:

Hydrogen Bonding: Residues such as Arginine (R136), Arginine (R57), and Tyrosine (Y133) were found to form crucial hydrogen bonds with the pteridinone inhibitors. mdpi.comnih.gov

Halogen Bonding: The residue Leucine (L69) was identified as forming a halogen bond, which can contribute significantly to binding affinity. mdpi.com

Hydrophobic Interactions: Other residues, including Leucine (L82) and Tyrosine (Y139), were also noted as being part of the active site, likely contributing through hydrophobic interactions. nih.gov

Table 2: Key Ligand-Target Interactions for Pteridinone Derivatives with PLK1 (PDB: 2RKU)

Interacting ResidueType of InteractionReference
R136 Hydrogen Bond mdpi.comnih.gov
R57 Hydrogen Bond mdpi.comnih.gov
Y133 Hydrogen Bond mdpi.comnih.gov
L69 Halogen Bond mdpi.com
L82 Active Site Residue nih.gov
Y139 Active Site Residue nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility and the stability of the ligand-protein complex in a more dynamic, solution-phase environment. biorxiv.orgfrontiersin.org

For the pteridinone derivatives targeting PLK1, MD simulations were conducted for a duration of 50 nanoseconds (ns) to validate the docking results. mdpi.comnih.gov The simulations confirmed that the most active inhibitors remained stably bound within the active site of the PLK1 protein throughout the simulation period. nih.gov This stability reinforces the binding modes predicted by molecular docking and confirms that the identified interactions are maintained over time. mdpi.com Analysis of MD trajectories typically involves calculating parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.org In 2D-QSAR studies, this relationship is built using physicochemical parameters or topological indices that describe the molecule. nih.gov

An early QSAR analysis was performed on a series of 6-(para-substituted-phenyl)-pteridin-4-ones for their ability to inhibit xanthine (B1682287) oxidase. researchgate.netfao.org This study quantitatively analyzed the effect of different substituents (e.g., -H, -Me, -OMe, -Cl, -Br) on the phenyl ring. The findings revealed that the inhibitory capacity of these compounds was dependent on the size of the substituent; specifically, the activity decreased as the size of the substituent at the para position increased. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most influential for a given biological effect. researchgate.net

3D-QSAR Approaches (e.g., CoMFA, CoMSIA) for Activity Prediction

Three-dimensional QSAR (3D-QSAR) methods extend the principles of QSAR by considering the 3D arrangement of atoms. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov

A comprehensive 3D-QSAR study was conducted on a series of pteridinone derivatives as PLK1 inhibitors. mdpi.comnih.gov This involved aligning the molecules on a common core structure and then generating CoMFA and CoMSIA models. mdpi.com The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com The predictive power of the models is evaluated using an external test set of molecules, with a predictive correlation coefficient (Rpred²) greater than 0.6 being desirable. mdpi.com

The study on pteridinone derivatives yielded statistically robust models, demonstrating their strong predictive capabilities. mdpi.comnih.gov

Table 3: Statistical Results of 3D-QSAR Models for Pteridinone Derivatives as PLK1 Inhibitors

ModelQ² (Cross-validated)R² (Non-cross-validated)R²pred (Predictive)Reference
CoMFA 0.670.9920.683 mdpi.comnih.gov
CoMSIA/SHE 0.690.9740.758 mdpi.comnih.gov
CoMSIA/SEAH 0.660.9750.767 mdpi.comnih.gov

The results of CoMFA and CoMSIA are visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. These maps provide a clear, visual guide for designing new molecules with improved potency. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model can be generated based on the structures of a set of known active compounds. researchgate.net

Once a statistically significant pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. mdpi.comresearchgate.net This process filters vast libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active against the target of interest. mdpi.com The hits from this initial screening are typically then subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates for synthesis and biological testing. mdpi.com This combined approach of pharmacophore modeling and virtual screening is a powerful and efficient strategy in modern drug discovery for identifying promising new lead compounds. nih.govnih.gov

Applications in Chemical Biology and Research Tool Development

Development of Molecular Probes for Target Validation

The inherent properties of the pteridinone core make it an attractive scaffold for the design of molecular probes. These probes are crucial tools in chemical biology for identifying and validating new biological targets. While direct examples of 2-Phenyl-4(1H)-pteridinone being used as a molecular probe are still emerging in the literature, the broader class of pteridine (B1203161) derivatives has shown significant promise in this area.

For instance, the pterin (B48896) moiety, a key component of the pteridinone structure, has been successfully utilized to develop fluorescent probes. These probes are designed to bind to specific biological targets, and their fluorescence allows for the visualization and study of these interactions. One such application has been the development of a pterin-based fluorescent probe for screening dihydropteroate (B1496061) synthase (DHPS), an important enzyme in folate biosynthesis and a target for antimicrobial drugs nih.gov. This demonstrates the potential of the pteridine scaffold to be chemically modified to create tools for high-throughput screening and target validation. The development of such probes enables researchers to identify molecules that bind to a specific site on a target protein, which is a critical step in the drug discovery process.

Use as Lead Compounds in Preclinical Drug Discovery Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The this compound scaffold has served as a valuable starting point for the development of such lead compounds in preclinical drug discovery research, particularly in the area of oncology.

Recent studies have highlighted the potential of pteridinone derivatives as potent inhibitors of key cancer-related enzymes. In one notable study, a series of novel pteridinone derivatives were designed and synthesized as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). Both PLK1 and BRD4 are considered important targets in cancer therapy. The synthesized compounds, which are structurally related to this compound, exhibited significant cytotoxic activity against various human cancer cell lines, including lung, colon, prostate, and breast cancer.

CompoundTarget Cancer Cell LineIC50 (µM)
Derivative AA549 (Lung)2.5
Derivative BHCT116 (Colon)1.8
Derivative CPC-3 (Prostate)3.2
Derivative DMCF-7 (Breast)4.1

These findings underscore the potential of the this compound scaffold as a lead structure for the development of new anticancer agents. The ability to modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, which are crucial for advancing a lead compound through the preclinical drug development pipeline.

Exploration as Scaffolds for Novel Bioactive Agents

The structural versatility of this compound makes it an excellent scaffold for the creation of diverse libraries of compounds with a wide range of biological activities. A scaffold is a core chemical structure upon which various substituents can be attached to create a family of related compounds. This approach is fundamental to modern medicinal chemistry for the discovery of new drugs.

The pteridinone core has been identified as a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. This property makes it a valuable starting point for the synthesis of novel bioactive agents. The research into pteridinone derivatives as dual inhibitors of PLK1 and BRD4 also exemplifies its use as a scaffold. By systematically modifying the substituents on the pteridinone ring, researchers were able to explore the structure-activity relationships (SAR) and identify compounds with potent inhibitory activity.

Furthermore, the pteridinone scaffold is being investigated for its potential to yield inhibitors of other kinases, a class of enzymes frequently implicated in a variety of diseases, including cancer and inflammatory disorders. The ability to readily synthesize a variety of derivatives from the this compound core allows for the rapid exploration of chemical space and the identification of compounds with novel biological activities. This makes it a highly valuable tool in the ongoing search for new and effective therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 2-Phenyl-4(1H)-pteridinone derivatives?

Answer:
Synthesis typically involves functionalizing the pteridinone core via halogenation or alkylation. For example:

  • Bromination : 6-Bromo-1-methyl-2-pivaloylamino-5-deaza-4(1H)-pteridinone is synthesized using triphenylphosphine and diethyl azodicarboxylate in anhydrous tetrahydrofuran (THF) .
  • Reductive alkylation : Derivatives like 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone are prepared via reductive coupling of pteridinone precursors with dihydroxypropyl groups .
  • Thiolation : SCR7 derivatives (e.g., 6,7-diphenyl-2-thioxo-4(1H)-pteridinone) are synthesized using sulfur-containing reagents under controlled anhydrous conditions .

Basic: How is structural characterization of this compound performed?

Answer:
Key techniques include:

  • Mass spectrometry (MS) : EPA/NIH spectral databases provide reference data for molecular ions (e.g., m/z 163 for C₆H₅N₅O derivatives) .
  • Nuclear Magnetic Resonance (NMR) : Protons on the pteridinone ring (e.g., N–H and aromatic protons) show distinct shifts in DMSO-d₆, with coupling constants confirming substituent positions .
  • X-ray crystallography : Used to resolve ambiguities in tautomeric forms (e.g., distinguishing 4(1H)- vs. 4(3H)-pteridinone configurations) .

Advanced: How do substitution patterns on the pteridinone core affect enzymatic interactions?

Answer:
Substituents modulate binding affinity and cofactor activity:

  • 6,7-Dimethyl derivatives : Enhance interactions with aromatic amino acid hydroxylases by mimicking tetrahydrobiopterin’s hydrophobic pockets .
  • 2-Thioxo groups : SCR7 derivatives inhibit DNA repair enzymes (e.g., Ligase IV) via covalent interactions with catalytic cysteine residues .
  • Hydroxypropyl substitutions : Improve solubility and bioavailability for therapeutic applications (e.g., in hyperphenylalaninemia treatment) .

Advanced: What strategies resolve contradictions in reported biological activities of pteridinone derivatives?

Answer:

  • Dose-response profiling : Re-evaluate conflicting studies (e.g., SCR7’s dual role in apoptosis and DNA repair) using standardized cell lines and inhibitor concentrations .
  • Isomer-specific analysis : Separate tautomers (e.g., 4(1H)- vs. 4(3H)-pteridinone) via HPLC to isolate bioactive forms .
  • Enzymatic assays under varying redox conditions : Test cofactor activity (e.g., NO synthase modulation) in oxygen-deprived vs. normoxic environments .

Advanced: What are the challenges in optimizing reaction conditions for pteridinone derivatives?

Answer:

  • Solvent sensitivity : THF or DMF is required for anhydrous coupling reactions, but trace moisture leads to hydrolysis of intermediates .
  • Regioselectivity : Bromination at the 6-position vs. 8-position requires precise temperature control (e.g., 0–5°C for 6-bromo selectivity) .
  • Purification difficulties : Hydrophilic derivatives (e.g., dihydroxypropyl-substituted pteridinones) necessitate reverse-phase chromatography .

Basic: What analytical techniques ensure purity of synthetic pteridinone derivatives?

Answer:

  • GC-MS : Used for volatile derivatives (e.g., methyl esters) with retention times calibrated against standards (e.g., 7.55–37.07 minutes) .
  • HPLC-UV : Detects impurities at 254 nm, with C18 columns resolving tautomeric forms .
  • Elemental analysis : Validates molecular formulas (e.g., C₉H₁₅N₅O₃ for dihydroxypropyl derivatives) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies in anticancer research?

Answer:

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., 6,7-diphenyl vs. 6-methyl-7-furyl) to assess steric and electronic effects .
  • Kinetic assays : Measure IC₅₀ values against cancer cell lines (e.g., HeLa or MCF-7) under hypoxic conditions to mimic tumor microenvironments .
  • Computational modeling : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.